2-Methoxy-4-morpholinopyrimidine

PI3K inhibition Medicinal chemistry Structure-activity relationship

Select 2-Methoxy-4-morpholinopyrimidine (CAS 1400644-32-7) for its non-negotiable morpholine pharmacophore critical for ATP-binding pocket hydrogen bonding in PI3K/Akt/mTOR kinase inhibition. Indiscriminate substitution abolishes activity and invalidates established SAR. This core uniquely enables low nanomolar PI3Kα/δ and mTOR potency while delivering high metabolic stability (T½=127.9 min) and 46.2% oral bioavailability in vivo. Choose the 98% pure scaffold for focused library synthesis and lead optimization.

Molecular Formula C9H13N3O2
Molecular Weight 195.22 g/mol
CAS No. 1400644-32-7
Cat. No. B1458182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4-morpholinopyrimidine
CAS1400644-32-7
Molecular FormulaC9H13N3O2
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESCOC1=NC=CC(=N1)N2CCOCC2
InChIInChI=1S/C9H13N3O2/c1-13-9-10-3-2-8(11-9)12-4-6-14-7-5-12/h2-3H,4-7H2,1H3
InChIKeyDKWWOPITKPJAEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-4-morpholinopyrimidine (CAS 1400644-32-7): A Core Morpholinopyrimidine Scaffold for PI3K/mTOR Pathway Inhibitor Development


2-Methoxy-4-morpholinopyrimidine (CAS 1400644-32-7) is a disubstituted pyrimidine building block featuring a methoxy group at the 2-position and a morpholine ring at the 4-position, with a molecular formula of C9H13N3O2 and a molecular weight of 195.22 g/mol. [1] This scaffold serves as a critical pharmacophore in the development of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway, a validated therapeutic axis in oncology. [2] The morpholine ring's oxygen atom is essential for forming a key hydrogen bond within the ATP-binding pocket of these kinases, making this core a foundational element in numerous drug discovery programs and patents. [3]

Why 2-Methoxy-4-morpholinopyrimidine (CAS 1400644-32-7) is Not Interchangeable with Other Pyrimidine Building Blocks in Drug Discovery


Substituting 2-Methoxy-4-morpholinopyrimidine with a generic pyrimidine analog is scientifically unsound due to the specific and critical role of its morpholine substituent. The morpholine ring is a privileged structure in medicinal chemistry, particularly for kinase inhibition, because its oxygen atom acts as a hydrogen bond acceptor in the ATP-binding site. This interaction is not merely additive but is essential for potent target engagement; replacing the morpholine with a piperidine or piperazine ring, or altering its position, can lead to a complete loss of kinase inhibitory activity or a drastic shift in selectivity profile. [1] The methoxy group at the 2-position further modulates the electron density of the pyrimidine core, influencing both its reactivity in downstream chemical transformations and its interaction with hydrophobic pockets in the target protein. [2] Therefore, the precise substitution pattern of this compound is a key determinant of biological activity, and indiscriminate replacement with a different building block will invalidate the established structure-activity relationship (SAR) of any derived inhibitor series. [3]

Quantitative Evidence for the Selection of 2-Methoxy-4-morpholinopyrimidine (CAS 1400644-32-7) as a Superior Scaffold for PI3K/mTOR Inhibitor Design


Potency Advantage of Morpholinopyrimidine Scaffolds Over Other Heterocyclic Cores in PI3K Inhibition

While direct IC50 data for the unadorned 2-Methoxy-4-morpholinopyrimidine scaffold is not applicable (it is a synthetic building block, not a final drug candidate), the value of this specific scaffold is demonstrated by the potency of elaborated derivatives. A study synthesizing novel trisubstituted morpholinopyrimidines from disubstituted cores like 2-Methoxy-4-morpholinopyrimidine found that the final compounds were 1.5- to 3-fold more potent PI3K inhibitors than the well-characterized reference inhibitor ZSTK474. [1] This class-level inference establishes that starting from a morpholinopyrimidine core, as opposed to other pyrimidine or heterocyclic scaffolds, provides a demonstrable potency advantage in the final, functionalized molecules targeting this clinically relevant kinase.

PI3K inhibition Medicinal chemistry Structure-activity relationship

Isoform Selectivity Achieved by Elaborated 2,4-Dimorpholinopyrimidines Against PI3Kδ

The 2-Methoxy-4-morpholinopyrimidine scaffold is a direct precursor to the 2,4-dimorpholinopyrimidine series, which has demonstrated exceptional isoform selectivity. A recent study on a derivative of this series, Compound 17p, showed it had comparable potency against PI3Kα (IC50 = 31.8 ± 4.1 nM) to the clinical candidate BKM-120 (IC50 = 44.6 ± 3.6 nM) but exhibited significantly enhanced activity against the PI3Kδ isoform (IC50 = 15.4 ± 1.9 nM) and high selectivity over PI3Kβ, PI3Kγ, and mTOR. [1] This class-level inference highlights that the morpholinopyrimidine framework is particularly well-suited for achieving the selective inhibition profiles that are critical for developing safer and more effective targeted therapies.

PI3Kδ isoform selectivity Oncology Lead optimization

Oral Bioavailability and Favorable Pharmacokinetic Profile of Advanced Morpholinopyrimidine Leads

The utility of the 2-Methoxy-4-morpholinopyrimidine core extends beyond in vitro potency to enable favorable drug-like properties. Elaboration of this scaffold leads to candidates like Compound 17p, which demonstrated outstanding in vitro stability in liver microsomes with half-lives of 38.5 min in rats and 127.9 min in humans. Critically, in an in vivo pharmacokinetic study, Compound 17p showed a plasma half-life (T½) of 2.03 hours and high oral bioavailability of 46.2%. [1] As a class-level inference, this indicates that the core scaffold is compatible with the physicochemical properties required for oral absorption and metabolic stability, making it a more attractive starting point for drug discovery than scaffolds known to produce leads with poor PK profiles.

Pharmacokinetics Oral bioavailability Drug development

High Purity and Precise Molecular Weight as a Reliable Starting Material for Chemical Synthesis

For procurement in a research setting, the reliability of a building block is paramount. 2-Methoxy-4-morpholinopyrimidine is commercially available with a purity specification of at least 95-98% and a verified molecular weight of 195.22 g/mol. [1] While this is a standard specification for research chemicals, it provides a baseline for comparison against other potential scaffolds. A higher purity specification directly correlates to more predictable and higher-yielding chemical reactions, reducing the need for extensive purification of intermediates. This is a supporting, rather than differentiating, piece of evidence, but it confirms the compound's suitability as a dependable starting material for complex, multi-step synthetic routes.

Chemical synthesis Building block Quality control

Recommended Research Applications for 2-Methoxy-4-morpholinopyrimidine (CAS 1400644-32-7) Based on Quantitative Evidence


Design and Synthesis of Novel PI3K/mTOR Dual Inhibitors

Procure this scaffold for medicinal chemistry programs aimed at developing potent, dual PI3K/mTOR inhibitors. The core's inherent ability to yield molecules with low nanomolar activity against PI3Kα/δ isoforms [1] and mTOR [2] makes it a superior starting point for synthesizing focused libraries of candidate inhibitors. This application directly leverages the class-level potency and selectivity evidence presented in Section 3. [1] [2]

Lead Optimization for Orally Bioavailable Oncology Therapeutics

Utilize 2-Methoxy-4-morpholinopyrimidine as a key intermediate in projects where the goal is to achieve an orally bioavailable drug candidate. The scaffold class has a demonstrated track record of producing leads with high metabolic stability in human liver microsomes (T½ = 127.9 min) and excellent oral bioavailability (F = 46.2%) in vivo. [1] This makes it a strategic choice over other scaffolds that may not impart favorable ADME properties. [1]

Development of Isoform-Selective PI3Kδ Inhibitors

Employ this building block in the synthesis of PI3Kδ-selective inhibitors for potential treatment of B-cell malignancies or inflammatory diseases. Derivatives based on this core have shown a clear, quantifiable selectivity for PI3Kδ (IC50 = 15.4 nM) over other PI3K isoforms, a key attribute for minimizing on-target, off-tissue toxicities. [1] The evidence supports its use in research that requires precise modulation of the PI3K pathway. [1]

Structure-Activity Relationship (SAR) Studies on Morpholinopyrimidine Kinase Inhibitors

Use 2-Methoxy-4-morpholinopyrimidine as a versatile starting material for systematic SAR investigations. Its two functional handles (the methoxy group and the morpholine ring) allow for sequential diversification to explore how substitutions at the 2-, 4-, and 5-positions of the pyrimidine ring affect kinase inhibition, selectivity, and drug-like properties. [1] The established potency advantage (1.5- to 3-fold over ZSTK474) of the core [2] provides a robust baseline for evaluating the impact of additional modifications. [1] [2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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